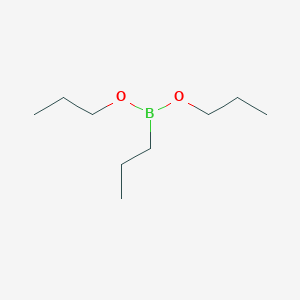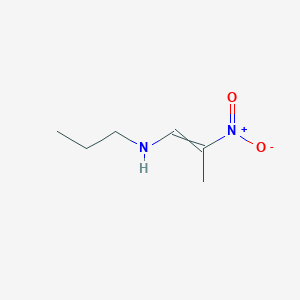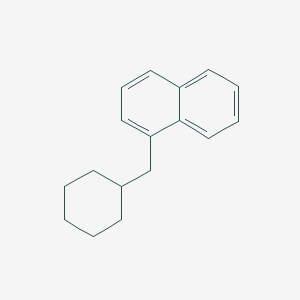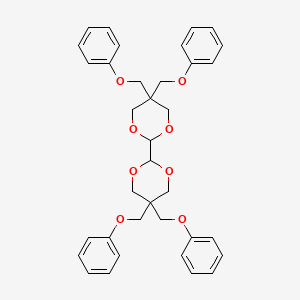
5,5,5',5'-Tetrakis(phenoxymethyl)-2,2'-bi-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,5’,5’-Tetrakis(phenoxymethyl)-2,2’-bi-1,3-dioxane is a complex organic compound characterized by its unique structure, which includes multiple phenoxymethyl groups attached to a bi-1,3-dioxane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5’,5’-Tetrakis(phenoxymethyl)-2,2’-bi-1,3-dioxane typically involves the reaction of phenol derivatives with formaldehyde under acidic or basic conditions to form phenoxymethyl groups. These groups are then attached to a bi-1,3-dioxane core through a series of condensation reactions. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5,5,5’,5’-Tetrakis(phenoxymethyl)-2,2’-bi-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The phenoxymethyl groups can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the phenoxymethyl groups to hydroxymethyl groups.
Substitution: The phenoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxymethyl derivatives.
Applications De Recherche Scientifique
5,5,5’,5’-Tetrakis(phenoxymethyl)-2,2’-bi-1,3-dioxane has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives may have potential as bioactive compounds with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 5,5,5’,5’-Tetrakis(phenoxymethyl)-2,2’-bi-1,3-dioxane involves its interaction with specific molecular targets and pathways. The phenoxymethyl groups can interact with enzymes and receptors, modulating their activity. The bi-1,3-dioxane core provides structural stability and can influence the compound’s overall bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,5’,5’‘,5’‘’-(1,3,6,8-pyrenetetrayl)tetrakis-1,3-Benzenedicarboxylic acid
- 4,4´,4´´,4´´´-tetra(tert-butyl)-5,5´,5´´,5´´´-tetrakis(phenylsulfanyl)phthalocyanines
Uniqueness
5,5,5’,5’-Tetrakis(phenoxymethyl)-2,2’-bi-1,3-dioxane is unique due to its specific arrangement of phenoxymethyl groups and the bi-1,3-dioxane core. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
64960-64-1 |
|---|---|
Formule moléculaire |
C36H38O8 |
Poids moléculaire |
598.7 g/mol |
Nom IUPAC |
2-[5,5-bis(phenoxymethyl)-1,3-dioxan-2-yl]-5,5-bis(phenoxymethyl)-1,3-dioxane |
InChI |
InChI=1S/C36H38O8/c1-5-13-29(14-6-1)37-21-35(22-38-30-15-7-2-8-16-30)25-41-33(42-26-35)34-43-27-36(28-44-34,23-39-31-17-9-3-10-18-31)24-40-32-19-11-4-12-20-32/h1-20,33-34H,21-28H2 |
Clé InChI |
URRGLOWOCUPONF-UHFFFAOYSA-N |
SMILES canonique |
C1C(COC(O1)C2OCC(CO2)(COC3=CC=CC=C3)COC4=CC=CC=C4)(COC5=CC=CC=C5)COC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


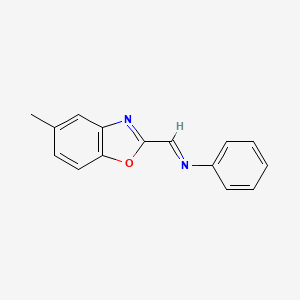
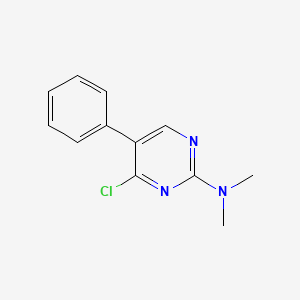
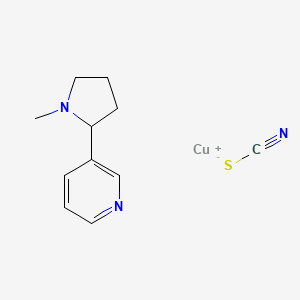
![Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate](/img/structure/B14483220.png)
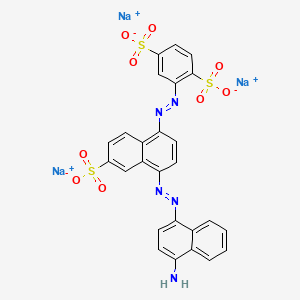
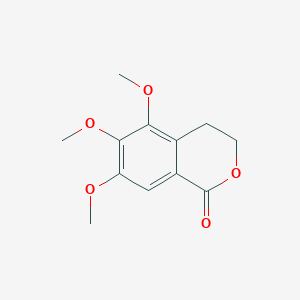
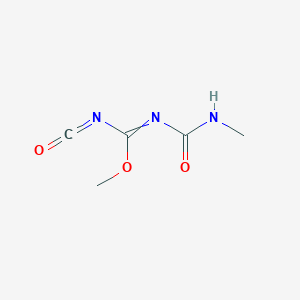

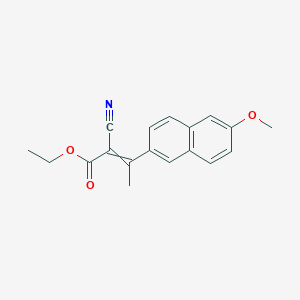
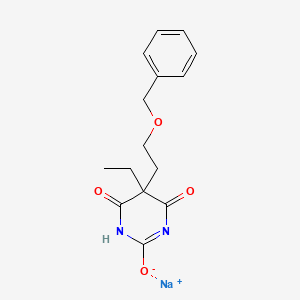
![Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]-](/img/structure/B14483265.png)
